Cas no 2228884-82-8 (1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)

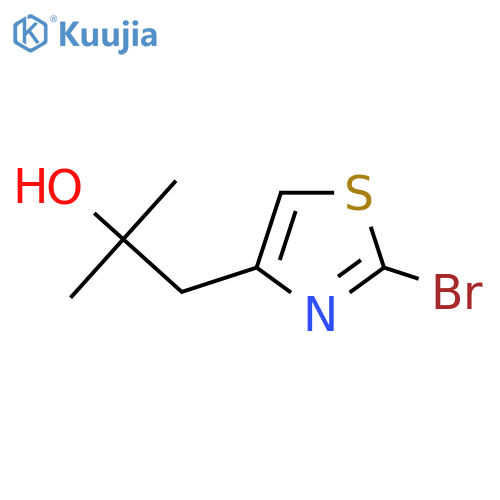

2228884-82-8 structure

商品名:1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol

1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol

- EN300-1925813

- 2228884-82-8

- 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol

-

- インチ: 1S/C7H10BrNOS/c1-7(2,10)3-5-4-11-6(8)9-5/h4,10H,3H2,1-2H3

- InChIKey: QHHGHMYPOLXKTK-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(=CS1)CC(C)(C)O

計算された属性

- せいみつぶんしりょう: 234.96665g/mol

- どういたいしつりょう: 234.96665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925813-0.25g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 0.25g |

$1117.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-10.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-0.5g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 0.5g |

$1165.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-5.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-2.5g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 2.5g |

$2379.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-0.05g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 0.05g |

$1020.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-0.1g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 0.1g |

$1068.0 | 2023-06-02 | ||

| Enamine | EN300-1925813-1.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |

2228884-82-8 | 1g |

$1214.0 | 2023-06-02 |

1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2228884-82-8 (1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬